molecular formula C19H21N5OS B2774611 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797327-81-1

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2774611
CAS RN: 1797327-81-1
M. Wt: 367.47
InChI Key: WDKBZRYLRRLDAL-UHFFFAOYSA-N
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Description

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Antibacterial Agents Research into novel heterocyclic compounds containing sulfonamido moieties indicates their potential as antibacterial agents. The study by Azab, Youssef, and El‐Bordany (2013) highlights the synthesis of new heterocyclic compounds with high antibacterial activity, suggesting that similar structural frameworks could possess antibacterial properties (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).

Antimicrobial and Anticancer Properties The creation of new pyridine and naphthyridine derivatives, as researched by Abdelrazek et al. (2010), demonstrates the antimicrobial potential of such compounds. This study underscores the chemical versatility and potential therapeutic applications of heterocyclic compounds, implying possible antimicrobial or anticancer applications for our compound of interest (F. M. Abdelrazek, N. Kassab, N. Metwally, Nehal A. Sobhy, 2010).

Gelation Properties Research into the gelation of cyclic nucleotide inhibitors by urea solutions points to the unique interactions between urea derivatives and other chemical structures. This study by Kirschbaum and Wadke (1976) provides insight into how similar compounds might be used in creating gels for various applications, including drug delivery systems (J. Kirschbaum, D. Wadke, 1976).

Topoisomerase IIα Inhibitory Activity Alam et al. (2016) synthesized and evaluated novel pyrazole derivatives for their inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication and cell cycle progression. This suggests potential applications in cancer therapy for compounds with similar structures (Raquib Alam, Divya Wahi, Raja Singh, D. Sinha, V. Tandon, V. Tandon, A. Grover, Rahisuddin, 2016).

Antimicrobial Activity of Pyrimidine Derivatives Research by Rathod and Solanki (2018) on the synthesis of pyrimidine derivatives and their antimicrobial activity underscores the pharmaceutical relevance of heterocyclic compounds in developing new antimicrobial agents. This suggests that compounds with a pyrimidine backbone could be explored for similar applications (Chetan C. Rathod, M. Solanki, 2018).

properties

IUPAC Name

1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-19(22-13-16-2-1-11-26-16)21-9-10-24-18(15-3-4-15)12-17(23-24)14-5-7-20-8-6-14/h1-2,5-8,11-12,15H,3-4,9-10,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKBZRYLRRLDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

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